![molecular formula C14H21Br B8051650 1-Bromo-2,5-di-tert-butylbenzene](/img/structure/B8051650.png)
1-Bromo-2,5-di-tert-butylbenzene
Overview
Description
1-Bromo-2,5-di-tert-butylbenzene is a useful research compound. Its molecular formula is C14H21Br and its molecular weight is 269.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives : 1-Bromo-2,5-di-tert-butylbenzene is used in the synthesis of various organic compounds. Komen and Bickelhaupt (1996) demonstrated its use in preparing derivatives such as arylphosphines (Komen & Bickelhaupt, 1996).
Lithium-Bromine Exchange Reactions : Bailey, Luderer, and Jordan (2006) investigated the effect of solvent on lithium-bromine exchange reactions with 1-bromo-4-tert-butylbenzene, showing how solvent composition affects the outcome of these reactions (Bailey, Luderer, & Jordan, 2006).
Dimagnesiated Aromatic Compounds : The synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, derived from a similar compound, was achieved by Reck and Winter (1997). This research offers insights into the properties and potential applications of dimagnesiated aromatic compounds (Reck & Winter, 1997).
Bromination Kinetics and Mechanism : Shernyukov et al. (2019) studied the bromination kinetics of 1,3,5-tri-tert-butylbenzene, providing evidence of clustered polybromide transition states, which could be relevant for understanding reactions involving similar brominated compounds (Shernyukov et al., 2019).
Synthesis of Electrophosphorescent Intermediates : Kong-qiang (2005) synthesized 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, an electrophosphorescent intermediate, using a process that could be applicable to 1-Bromo-2,5-di-tert-butylbenzene (Kong-qiang, 2005).
Catalysis in Organic Synthesis : Yamamoto et al. (2008) discussed the synthesis of an NCN-type pincer palladium(II) complex using a compound similar to 1-Bromo-2,5-di-tert-butylbenzene. This research highlights the potential catalytic applications in organic synthesis (Yamamoto et al., 2008).
properties
IUPAC Name |
2-bromo-1,4-ditert-butylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRPIGCUUJRXMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-di-tert-butylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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